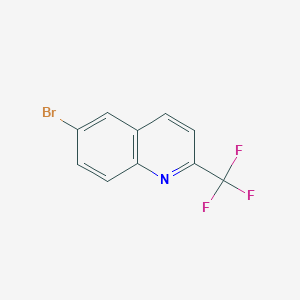

6-Bromo-2-trifluoromethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBXTJLAABRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571525 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-64-8 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline: Properties, Synthesis, and Reactivity

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is defined by a quinoline core, a foundational scaffold in numerous FDA-approved drugs, substituted at the 6-position with a bromine atom and at the 2-position with a trifluoromethyl (CF₃) group. This specific arrangement of functional groups imparts a unique combination of chemical reactivity and pharmacologically relevant properties.

The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it an invaluable intermediate for building complex molecular architectures. Simultaneously, the trifluoromethyl group, a well-known bioisostere for a methyl group, profoundly influences the molecule's physicochemical profile. It typically enhances metabolic stability, increases lipophilicity, and can modulate the basicity of the quinoline nitrogen, all of which are critical parameters in drug design.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical properties, synthesis, and synthetic utility of this compound, offering both foundational knowledge and practical, field-proven protocols for its use.

Physicochemical and Spectroscopic Properties

The intrinsic properties of a molecule are fundamental to its application, dictating its behavior in both reaction vessels and biological systems.

Physical and Chemical Properties

The key physicochemical properties of this compound (CAS No: 176722-64-8) are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 176722-64-8 | [2][3] |

| Molecular Formula | C₁₀H₅BrF₃N | [3] |

| Molecular Weight | 276.05 g/mol | [3] |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |

| SMILES | BrC1=CC2=C(C=C1)C=C(N=2)C(F)(F)F | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not consistently available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The spectrum will show signals in the aromatic region (approx. 7.5-8.5 ppm). Protons on the quinoline core will appear as doublets and doublets of doublets, with coupling constants characteristic of aromatic systems. The proton at C5, adjacent to the bromine, and the proton at C8 would likely be the most downfield. |

| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms. The carbon bearing the CF₃ group will show a characteristic quartet due to C-F coupling. The carbon attached to the bromine (C6) will be observed around 120-130 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and CF₃ group.[6][7] |

| ¹⁹F NMR | A single, sharp singlet is expected around -65 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[8][9] |

| Mass Spec (HRMS) | The high-resolution mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). The calculated exact mass for C₁₀H₅BrF₃N is a critical parameter for identity confirmation. |

Synthesis and Purification

The construction of the this compound scaffold is most reliably achieved through the Combes quinoline synthesis, a classic and robust method for forming the quinoline ring system from anilines and β-diketones.[10][11]

Retrosynthetic Analysis & The Combes Synthesis

The logic of the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by an intramolecular electrophilic aromatic substitution (cyclization) and dehydration to form the quinoline ring. For the target molecule, the precursors are 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione. The reaction is driven to completion by a strong acid, which serves both to catalyze the reaction and to act as a dehydrating agent. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly employed.[12][13]

Recommended Synthetic Protocol: Combes Quinoline Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by standard characterization techniques which should match the expected data for the target molecule.

Materials:

-

4-Bromoaniline (1.0 equiv)

-

1,1,1-Trifluoro-2,4-pentanedione (1.1 equiv)

-

Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 equiv) and toluene.

-

Enamine Formation (Causality): Add 1,1,1-trifluoro-2,4-pentanedione (1.1 equiv). The slight excess ensures complete consumption of the aniline. Heat the mixture to reflux. This step forms the key enamine intermediate through condensation, with the removal of water, which can be monitored by a Dean-Stark trap if desired. The reaction is typically complete within 2-4 hours.

-

Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization (Causality): To the crude enamine residue, carefully add polyphosphoric acid or concentrated sulfuric acid. The acid protonates the carbonyl, activating it for the intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. This is the rate-determining ring-closure step.[10]

-

Heating: Heat the reaction mixture to 110-130°C and stir for 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This quenches the reaction and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8. Perform this step in a fume hood as significant CO₂ evolution will occur.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product. The identity and purity should be confirmed by NMR and HRMS analysis as described in Section 2.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the selective reactivity of its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[14][15]

Overview of Reactivity

The quinoline ring is relatively electron-deficient due to the nitrogen heteroatom and the powerful electron-withdrawing CF₃ group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, the C-Br bond at the 6-position is readily activated by a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the primary synthetic transformations available from this compound.

Caption: Key Pd-catalyzed reactions of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid to the 6-position. The choice of catalyst, ligand, and base is critical for achieving high yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

-

SPhos or XPhos ligand (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane/Water (e.g., 4:1 mixture)

-

Argon or Nitrogen (inert gas)

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Causality - Catalyst System: The Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand like SPhos is essential to stabilize the Pd(0) center, promote the oxidative addition into the C-Br bond, and facilitate the final reductive elimination step.[16]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (3x). Add the degassed dioxane/water solvent mixture via syringe. The water is crucial for the transmetalation step of the boronic acid.

-

Causality - Base: The base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate onto the palladium center.[17]

-

Reaction: Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol facilitates the synthesis of 6-aminoquinoline derivatives, which are common motifs in bioactive molecules.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (4-8 mol%)

-

Xantphos or BINAP ligand (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Argon or Nitrogen (inert gas)

Step-by-Step Methodology:

-

Inert Atmosphere: In a glovebox or under an inert gas stream, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Reagent Addition: Add the this compound and the anhydrous, degassed solvent. Finally, add the amine coupling partner.

-

Causality - Catalyst and Base: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine (or the intermediate palladium-amine complex), which is necessary for the reductive elimination step that forms the C-N bond.[18][19] The choice of a bulky ligand like Xantphos is critical to prevent β-hydride elimination and promote the desired C-N bond formation.[14]

-

Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Applications in Research and Drug Development

Role as a Building Block in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] this compound serves as an advanced intermediate, allowing for the late-stage functionalization of this important core. Through the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For instance, coupling with various (hetero)arylboronic acids can explore structure-activity relationships (SAR) related to kinase inhibition, while amination can introduce functionalities designed to improve solubility or target specific protein-protein interactions.[22]

The Influence of the Trifluoromethyl Group

The incorporation of a CF₃ group at the 2-position is a deliberate strategic choice in drug design. This group offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

-

Receptor Binding: The strong dipole moment and unique steric profile of the CF₃ group can lead to favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.

Safety and Handling

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound (CAS 176722-64-8) is not widely available. The following guidance is based on data for structurally similar compounds, such as halogenated quinolines and trifluoromethylated aromatic compounds, and should be treated as a minimum standard.[23][24][25][26]

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.

-

Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated or handling outside a fume hood is necessary, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Practices: Avoid generating dust. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[25]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[26]

References

- Sloop, J. C. (2020). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Chemical Education, 97(10), 3648-3655.

- Wikipedia. Combes quinoline synthesis.

- Chemicalbridge. This compound,176722-64-8.

- ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.

- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- ResearchGate. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.

- SlideShare. Combes Quinoline Synthesis.

- Thermo Fisher Scientific. Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)quinoline.

- Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.

- The Royal Society of Chemistry. Supporting Information.

- Wikipedia. Buchwald–Hartwig amination.

- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

- PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline.

- PubMed. α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- Organic Chemistry Portal. Suzuki Coupling.

- National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.

- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

- The Royal Society of Chemistry. Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [https://www.docbrown.info/page06/molecule_isomers/C4H9Br isomers04.htm]([Link] isomers04.htm)

- Magritek. 5-Bromo-1,2,3-trifluorobenzene.

Sources

- 1. α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-bromo-2-(trifluoromethyl)quinoline - CAS:176722-64-8 - Abovchem [abovchem.com]

- 3. 176722-64-8|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. magritek.com [magritek.com]

- 6. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 12. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. aksci.com [aksci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. chemos.de [chemos.de]

- 26. nj.gov [nj.gov]

physical and chemical properties of 6-Bromo-2-trifluoromethylquinoline

An In-depth Technical Guide to 6-Bromo-2-trifluoromethylquinoline

Authored by a Senior Application Scientist

Abstract: this compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group on the quinoline scaffold, imparts a combination of physicochemical properties that make it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, crucial attributes for drug candidates[1]. Concurrently, the bromine atom at the 6-position serves as a reactive handle for a variety of cross-coupling reactions, enabling structural diversification. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a light yellow to yellow substance[2]. The molecule's core is the quinoline bicyclic system, with a bromine substituent on the benzene ring and a trifluoromethyl group on the pyridine ring. This substitution pattern is key to its chemical behavior and utility.

The trifluoromethyl group is a potent electron-withdrawing moiety. Its inclusion in organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets by deactivating aromatic rings[1]. The bromine atom, on the other hand, provides a site for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176722-64-8 | [2][3] |

| Molecular Formula | C₁₀H₅BrF₃N | [2][3] |

| Molecular Weight | 276.05 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 284.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.57 ± 0.50 (Predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Purification Strategies

While specific, detailed protocols for the industrial-scale synthesis of this compound are proprietary, its structure lends itself to established methodologies for quinoline synthesis. The Pfitzinger or Skraup reactions are classical methods that can be adapted for this purpose[4]. A plausible modern approach involves the cyclization of a substituted aniline with a trifluoromethyl-containing carbonyl compound.

Generalized Synthetic Workflow:

A common strategy for forming the quinoline core is the reaction of an appropriately substituted aniline with a β-ketoester or similar precursor, followed by cyclization. For this compound, this would likely involve a reaction between 4-bromoaniline and a trifluoromethyl-β-ketoester, often under acidic conditions to promote the condensation and subsequent ring closure.

Caption: Generalized synthetic pathway for substituted quinolines.

Purification Techniques: Post-synthesis, purification is typically achieved through standard laboratory techniques.

-

Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is effective for removing impurities[4].

-

Chromatography: For higher purity, column chromatography using silica gel with a hexane/ethyl acetate solvent gradient is a common method[4].

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between its two key substituents.

-

The Trifluoromethyl Group (CF₃): As a strong electron-withdrawing group, the CF₃ moiety deactivates the quinoline ring system to electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic attack. Its primary role, however, is to enhance the molecule's metabolic stability and modulate its electronic properties, which is highly desirable in drug design[1].

-

The Bromo Group (Br): The bromine atom at the 6-position is the primary site for synthetic elaboration. It readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups (aryl, alkyl, cyano, etc.), making it an invaluable intermediate for creating libraries of novel compounds. Suzuki-Miyaura coupling, for instance, is a robust method for forming new carbon-carbon bonds at this position[4][5].

Caption: Relationship between structure, properties, and applications.

Applications in Research and Drug Development

The quinoline framework is considered a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6].

This compound serves as a critical starting material or intermediate in the synthesis of such pharmacologically active agents. The presence of the CF₃ group is particularly advantageous, as fluorination is a proven strategy to enhance the pharmacokinetic profile of drug candidates[1]. Analogues of bromo-quinolines have been investigated for various therapeutic targets, such as prostaglandin F2α inhibitors, highlighting the scaffold's potential in developing novel therapeutics[7].

Spectroscopic Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from closely related analogues[8][9].

-

¹H NMR: The spectrum would display signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublet of doublets, with coupling constants characteristic of their positions relative to each other and the nitrogen atom.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aromatic system[8].

-

¹³C NMR: The spectrum would show 10 distinct signals corresponding to the carbons of the quinoline ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to ¹J C-F coupling. The carbon attached to bromine would also be identifiable by its chemical shift.

-

Mass Spectrometry: The mass spectrum would show a distinctive molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: The compound is associated with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant[2]. Related bromo-quinoline compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[10].

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood[11][12].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][11].

-

First Aid: In case of contact, wash skin immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed[13][14].

Conclusion

This compound is a strategically important molecule that bridges the gap between fundamental chemical synthesis and applied drug discovery. Its physical stability, coupled with the dual functionality of a reactive bromine handle and a pharmacokinetically favorable trifluoromethyl group, ensures its continued relevance as a high-value building block. For researchers in medicinal chemistry, it offers a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and metabolic profiles.

References

- PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.

- Capot Chemical. (2008). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline.

- PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound , 95% , 176722-64-8 - CookeChem [cookechem.com]

- 3. 176722-64-8|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 10. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Substituted Quinolines in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Bromo-2-trifluoromethylquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile, electron-deficient aromatic structure allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[2] This guide focuses on a particularly strategic derivative: This compound .

The incorporation of a trifluoromethyl (-CF3) group is a pivotal strategy in contemporary drug design. This group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Concurrently, the bromine atom at the 6-position serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[1] This unique combination of a stable, property-enhancing group and a reactive functionalization site makes this compound a highly valuable building block for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound is a solid heterocyclic aromatic compound. Its structure is defined by a quinoline core, with a bromine atom substituted at the C6 position and a trifluoromethyl group at the C2 position.

The trifluoromethyl group dramatically influences the electronic character of the quinoline ring. As a powerful electron-withdrawing group, it decreases the basicity of the quinoline nitrogen and modulates the reactivity of the entire ring system. The bromine atom, while also electron-withdrawing, is prized for its utility in synthetic transformations that allow for the construction of more complex molecular architectures.

Key Physicochemical Data

A summary of the core physicochemical properties for this compound and a closely related analogue are presented below for comparative analysis.

| Property | Value for this compound | Reference |

| CAS Number | 176722-64-8 | [4] |

| Molecular Formula | C₁₀H₅BrF₃N | [5] |

| Molecular Weight | 276.05 g/mol | [5] |

| Appearance | Solid (predicted) | |

| SMILES | BrC1=CC2=C(C=C1)C=C(N=2)C(F)(F)F | [4] |

| Property | Value for 6-Bromo-2-(trifluoromethyl)-4-quinolinol | Reference |

| Molecular Formula | C₁₀H₅BrF₃NO | [6] |

| Molecular Weight | 292.05 g/mol | [6] |

| XLogP3-AA | 3.1 | [6] |

Synthesis and Chemical Reactivity

The construction of the 2-trifluoromethylquinoline core can be achieved through several established synthetic methodologies, often involving the cyclization of an appropriately substituted aniline with a trifluoromethyl-containing building block. A representative synthesis can be adapted from classical quinoline syntheses like the Combes or Doebner-von Miller reactions, followed by bromination, or by starting with a pre-brominated aniline.

Representative Synthetic Protocol: Gould-Jacobs Reaction Pathway

A plausible and efficient route to this compound involves the Gould-Jacobs reaction, starting from 4-bromoaniline and a trifluoromethylated β-ketoester equivalent, followed by cyclization and aromatization.

Step 1: Condensation of 4-bromoaniline with Ethyl 4,4,4-trifluoroacetoacetate

-

In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.

-

Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

Step 2: Thermal Cyclization and Dehydration

-

Place the crude enamine intermediate into a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a thermal cyclization to form 6-bromo-4-hydroxy-2-trifluoromethylquinoline.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Filter the solid and wash with hexane to purify.

Step 3: Conversion of Hydroxyquinoline to Chloroquinoline

-

Treat the 6-bromo-4-hydroxy-2-trifluoromethylquinoline from the previous step with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-bromo-4-chloro-2-trifluoromethylquinoline.

Step 4: Reductive Dechlorination

-

Dissolve the 6-bromo-4-chloro-2-trifluoromethylquinoline in a solvent like ethanol.

-

Add a palladium catalyst, such as 10% Pd/C, and a base like triethylamine.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The predicted data below are based on established principles of NMR spectroscopy and analysis of structurally related compounds.[2][7]

| Technique | Predicted Observations |

| ¹H NMR | The spectrum is expected to show five signals in the aromatic region (approx. 7.5-8.5 ppm). Protons H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors. H-8 will be a doublet coupled to H-7. H-3 and H-4 will also appear as doublets, coupled to each other. The electron-withdrawing CF₃ group will shift the H-3 proton significantly downfield. |

| ¹³C NMR | Ten distinct signals are expected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The C-2 carbon, directly attached to the CF₃ group, will also be a quartet with a smaller coupling constant and will be shifted downfield. The C-6 carbon attached to the bromine will be identifiable by its characteristic chemical shift (~120-130 ppm).[8] |

| ¹⁹F NMR | A single sharp singlet is expected around -65 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[9] |

| Mass Spec. | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for the development of novel therapeutic agents. The quinoline core is a proven pharmacophore, and the specific substitutions at the 2- and 6-positions offer distinct advantages.

1. Anticancer Drug Development: Quinoline derivatives are extensively investigated as anticancer agents. They are known to interfere with critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] The this compound scaffold can be elaborated via Suzuki or other cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases (e.g., c-Met, VEGF, EGF receptors) involved in tumor growth and angiogenesis.[2]

2. Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The unique electronic properties conferred by the trifluoromethyl group can be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms.[10]

3. Selective Androgen Receptor Modulators (SARMs): Trifluoromethyl-substituted quinolinones have been identified as orally available, tissue-selective androgen receptor modulators (SARMs).[11] These compounds have therapeutic potential in treating conditions such as muscle wasting and osteoporosis with fewer side effects than traditional androgen therapies. The this compound scaffold provides an excellent starting point for the synthesis of novel SARM candidates.

Conclusion

This compound is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. The molecule synergistically combines the pharmacological relevance of the quinoline nucleus with the pharmacokinetic benefits of trifluoromethylation and the synthetic flexibility of a bromo-substituent. Its structure is purpose-built for exploration, allowing researchers to readily generate diverse libraries of novel compounds. As the demand for more effective and targeted therapeutics continues to grow, building blocks like this compound will remain indispensable tools for scientists and drug development professionals.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for...

- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.

- PubChem. (n.d.). 6-Bromo-2-(trifluoromethyl)-4-quinolinol.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Chemsrc.com. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- PubMed Central. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.

- PubChem. (n.d.). 6-Bromo-2-methoxyquinoline.

- Maybridge. (n.d.). 176722-64-8 | this compound.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 176722-64-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 95% , 176722-64-8 - CookeChem [cookechem.com]

- 6. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 11. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-trifluoromethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

6-Bromo-2-trifluoromethylquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, frequently incorporated into a variety of pharmacologically active agents and functional materials. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at the 2-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. This in-depth technical guide elucidates the core synthetic pathways to this compound, providing a critical analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the available methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of complex quinoline derivatives.

Introduction: The Significance of the this compound Moiety

The quinoline ring system is a ubiquitous structural motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can profoundly enhance the therapeutic potential of a molecule by increasing its metabolic stability, binding affinity, and cell membrane permeability. When combined with a bromine substituent, which serves as a key reactive site for late-stage diversification, the resulting this compound emerges as a highly valuable building block in drug discovery and development.

This guide will explore the primary retrosynthetic disconnections and corresponding forward syntheses for this target molecule, with a focus on established and robust methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached through several classical quinoline syntheses, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The most pertinent strategies involve the construction of the quinoline core from appropriately substituted anilines.

The Skraup-Doebner-von Miller Reaction: A Convergent Approach

The Skraup-Doebner-von Miller reaction is a powerful and widely employed method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2][3] For the synthesis of this compound, this pathway offers a convergent and efficient route.

Causality of Experimental Choices:

-

Starting Materials: The logical starting materials for this synthesis are 4-bromoaniline and an α,β-unsaturated ketone bearing a trifluoromethyl group, such as 4,4,4-trifluoro-1-buten-3-one . The 4-bromoaniline directly incorporates the bromo-substituent at the desired 6-position of the quinoline ring.

-

Acid Catalysis: Strong acids, such as sulfuric acid or polyphosphoric acid (PPA), are crucial for several steps in the mechanism. They facilitate the dehydration of any glycerol co-solvent (in a traditional Skraup variation), catalyze the Michael addition of the aniline to the enone, and promote the intramolecular cyclization and subsequent dehydration to form the dihydroquinoline intermediate.

-

Oxidizing Agent: The final step of the Skraup-Doebner-von Miller reaction is the aromatization of the dihydroquinoline intermediate. This requires an oxidizing agent. In many cases, nitrobenzene is used, which can also serve as a solvent.[4] However, for safety and environmental considerations, other oxidizing agents like arsenic acid or even air (in some variations) can be employed. The reaction can sometimes be notoriously exothermic and requires careful temperature control.[5]

Diagram of the Skraup-Doebner-von Miller Pathway:

Caption: Skraup-Doebner-von Miller synthesis of this compound.

Experimental Protocol: Skraup-Doebner-von Miller Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 4 equivalents relative to the aniline).

-

Addition of Aniline: To the stirred sulfuric acid, slowly add 4-bromoaniline (1.0 eq.). An exotherm may be observed.

-

Addition of Enone: Once the aniline is fully dissolved and the mixture has returned to a manageable temperature, add 4,4,4-trifluoro-1-buten-3-one (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below a specified limit (e.g., 100 °C) with external cooling if necessary.

-

Heating and Reaction Monitoring: After the addition is complete, add an oxidizing agent (e.g., nitrobenzene, 0.5 eq.) and heat the reaction mixture to 130-150 °C for several hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9), while keeping the mixture cool in an ice bath.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.[5][7]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8][9]

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Bromoaniline | [5] |

| Reagent | 4,4,4-Trifluoro-1-buten-3-one | Inferred |

| Catalyst/Acid | Concentrated H₂SO₄ | [5] |

| Oxidizing Agent | Nitrobenzene | [4] |

| Temperature | 130-150 °C | [6] |

| Typical Yield | 45-60% (for a similar Skraup synthesis) | [8] |

The Friedländer Synthesis: A Stepwise Construction

The Friedländer synthesis provides an alternative and often milder route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11][12] For the synthesis of this compound, this would involve a 2-amino-5-bromobenzaldehyde or a related ketone.

Causality of Experimental Choices:

-

Starting Materials: The key precursors for this pathway are 2-amino-5-bromobenzaldehyde and a ketone with a trifluoromethyl group, such as 1,1,1-trifluoroacetone . The 2-amino-5-bromobenzaldehyde provides the benzene ring and the amino group necessary for cyclization, with the bromine pre-installed at the correct position.

-

Catalysis: The Friedländer synthesis can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., sodium hydroxide, potassium tert-butoxide).[10][11] The choice of catalyst can influence the reaction rate and yield, and may depend on the specific substrates used. Acid catalysts promote the initial aldol condensation and subsequent cyclization, while base catalysts facilitate the deprotonation of the α-methylene group.

-

Reaction Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol.[12] In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields and reduce reaction times.[13]

Diagram of the Friedländer Synthesis Pathway:

Caption: Friedländer synthesis of this compound.

Experimental Protocol: Friedländer Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzaldehyde (1.0 eq.), 1,1,1-trifluoroacetone (1.5 eq.), and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., sodium hydroxide, 1.2 eq.).

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

-

Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and extract the residue with an organic solvent.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-5-bromobenzaldehyde | Inferred |

| Reagent | 1,1,1-Trifluoroacetone | Inferred |

| Catalyst | p-Toluenesulfonic acid or NaOH | [10][11] |

| Solvent | Ethanol | [12] |

| Temperature | Reflux | [12] |

| Typical Yield | Moderate to high, substrate-dependent | [13] |

Multi-step Synthesis via Gould-Jacobs Reaction

A more versatile, albeit longer, route involves an initial Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, which can then be further modified to introduce the trifluoromethyl group.[14][15]

Causality of Experimental Choices:

-

Gould-Jacobs Reaction: This reaction begins with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[14] Thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[16] The 4-hydroxy group is a key functional handle for subsequent transformations.

-

Hydrolysis and Decarboxylation: The ester group at the 3-position is typically removed by saponification followed by decarboxylation to yield 6-bromo-4-hydroxyquinoline.[14]

-

Halogenation and Trifluoromethylation: The 4-hydroxy group can be converted to a chloro or bromo group using reagents like POCl₃ or PBr₃. This 4-haloquinoline can then be subjected to a trifluoromethylation reaction. Alternatively, methods to directly introduce the trifluoromethyl group at the 2-position of a pre-formed quinoline ring exist, though they can be more challenging. A more plausible route would be to start with a precursor that already contains the trifluoromethyl group. A modified Gould-Jacobs approach starting with a trifluoromethylated aniline could also be envisioned.

Given the complexity and lower convergence of this multi-step approach for the specific target molecule, the Skraup-Doebner-von Miller and Friedländer syntheses are generally preferred for their directness.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, will require purification and characterization to confirm its identity and purity.

-

Purification:

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system must be identified where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol/water and hexane/ethyl acetate are common choices for quinoline derivatives.[8][9] The use of activated charcoal can help remove colored impurities.[9]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[8]

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, with splitting patterns that can confirm the substitution pattern. ¹⁹F NMR will show a characteristic signal for the -CF₃ group.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups in the molecule.

-

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several established synthetic methodologies, with the Skraup-Doebner-von Miller and Friedländer reactions offering the most direct and efficient routes. The choice between these pathways will depend on factors such as starting material availability, scalability, and the desired level of control over reaction conditions. The strategic importance of this molecule as a versatile building block in medicinal chemistry and materials science continues to drive the development of more efficient, safer, and environmentally benign synthetic methods. Future research in this area will likely focus on the use of novel catalytic systems, including transition metal and organocatalysts, as well as the application of flow chemistry to enable safer and more scalable production.

References

- ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis.

- ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.

- ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- Semantic Scholar. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Wikipedia. (n.d.). Friedländer synthesis.

- Wikipedia. (n.d.). Skraup reaction.

- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.

- onlinelibrary.wiley.com. (n.d.). Gould-Jacobs Reaction.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.

- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

- Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.

- Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum.

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to the Synthesis and Discovery of 6-Bromo-2-trifluoromethylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group and a bromine (Br) atom onto this scaffold can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and target binding affinity.[2][3][4] This guide provides a comprehensive technical overview of the synthetic strategies leading to the discovery and preparation of 6-Bromo-2-trifluoromethylquinoline, a key heterocyclic building block. It delves into the foundational principles of quinoline synthesis, presents a detailed, field-proven protocol for its preparation, and offers insights into the causality behind critical experimental choices, targeting researchers and professionals in drug development.

The Quinoline Scaffold in Modern Drug Discovery

1.1 The Privileged Quinoline Core

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is classified as a "privileged scaffold." This designation stems from its recurring presence in a wide array of biologically active compounds, including natural products and synthetic drugs with activities spanning from anticancer to antimalarial.[1] Its rigid structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Furthermore, the quinoline ring system itself can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, contributing to its efficacy.

1.2 The Strategic Role of Trifluoromethyl and Bromo Substituents

The functionalization of the quinoline core is a key strategy for modulating its properties. The introduction of specific substituents is a deliberate process aimed at optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its potency.

-

Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful tool in medicinal chemistry. Its high electronegativity and steric bulk can significantly alter the electronic properties of the quinoline ring. Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[2][3][4]

-

Bromo (Br) Substituent: The bromine atom serves a dual purpose. As a halogen, it increases lipophilicity and can form halogen bonds with biological targets. More importantly, it provides a reactive handle for further synthetic modifications. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of the quinoline scaffold to build structure-activity relationships (SAR).

Foundational Strategies for Quinoline Synthesis

The "discovery" of a specific molecule like this compound is less a singular event and more the logical application of well-established synthetic methodologies. Several classic named reactions provide robust pathways to the quinoline core, each with distinct advantages depending on the available starting materials and desired substitution pattern.[5]

2.1 The Combes Synthesis: A Direct Approach

First reported in 1888, the Combes quinoline synthesis is an acid-catalyzed condensation of an aniline with a β-diketone.[6][7] For the target molecule, this represents the most direct and convergent route, reacting 4-bromoaniline with a trifluoromethyl-β-diketone. The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. An acid-catalyzed intramolecular electrophilic cyclization (annulation), which is the rate-determining step, followed by dehydration, yields the final aromatic quinoline product.[6][7][8] The use of polyphosphoric acid (PPA) is common as it serves as both the catalyst and a dehydrating agent.[6]

2.2 Alternative Pathways: A Comparative Overview

While the Combes synthesis is highly suitable, other methods are foundational to the construction of quinolines and offer alternative strategic possibilities:

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester).[9][10][11] To synthesize the target molecule, one would require a precursor like 2-amino-5-bromobenzaldehyde and a ketone bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone.

-

Gould-Jacobs Reaction: This pathway typically begins with an aniline and an alkoxy methylenemalonic ester derivative to form 4-hydroxyquinolines.[12][13][14] A 4-hydroxy-6-bromo-2-trifluoromethylquinoline could be synthesized from 4-bromoaniline, which would then require a subsequent halogenation step (e.g., using POCl3 or PBr3) to replace the hydroxyl group, adding steps to the overall sequence.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often prepared in situ.[15][16] It is a versatile method but can sometimes lead to mixtures of products if the unsaturated carbonyl precursor is not symmetric.

A Practical Approach to the Synthesis of this compound

3.1 Rationale for Method Selection: The Combes Synthesis

The Combes synthesis is selected as the exemplary protocol due to its efficiency and the direct commercial availability of the required starting materials: 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione. This two-component reaction provides a convergent and reliable route to the desired 2,4-substituted quinoline backbone.[6] The regioselectivity, favoring the 2-CF3 isomer, is driven by the steric and electronic effects during the rate-determining annulation step.[6]

3.2 Detailed Experimental Protocol

Principle: An acid-catalyzed condensation and cyclization between 4-bromoaniline and 1,1,1-trifluoro-2,4-pentanedione to yield this compound.

Materials:

-

4-Bromoaniline (1.0 eq)

-

1,1,1-Trifluoro-2,4-pentanedione (1.1 eq)

-

Polyphosphoric Acid (PPA) (10x weight of aniline) or concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA). Heat the PPA to approximately 80-90 °C with stirring until it becomes a mobile liquid.

-

Addition of Reactants: In a separate beaker, dissolve 4-bromoaniline in a minimal amount of a suitable solvent or add it directly if it is a liquid. Add this to the hot PPA with vigorous stirring. Subsequently, add 1,1,1-trifluoro-2,4-pentanedione dropwise to the reaction mixture. The dropwise addition is crucial to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 120-140 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours).

-

Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Cautiously pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This quenching step can be highly exothermic.

-

Work-up - Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

3.3 Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the characteristic aromatic proton signals and the carbon environment. ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be evident.

-

Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid.

Visualizing the Synthesis

4.1 Experimental Workflow

Caption: High-level workflow for the synthesis of this compound.

4.2 Combes Synthesis Mechanism

Caption: Key mechanistic steps in the Combes synthesis of the target quinoline.

Physicochemical Properties

The following data provides key identifiers and reported physical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃N | [17] |

| Molecular Weight | 276.05 g/mol | [17] |

| CAS Number | 176722-64-8 | [18] |

| MDL Number | MFCD08166328 | [17] |

| Appearance | Solid | [17] |

| Purity | 95% (Typical Commercial) | [17] |

Conclusion

The discovery and synthesis of this compound are rooted in the classic and robust principles of heterocyclic chemistry. By understanding foundational named reactions like the Combes synthesis, researchers can logically devise efficient pathways to complex and valuable building blocks. This guide illustrates that the strategic selection of a synthetic route, based on precursor availability and reaction mechanism, is paramount. The resulting molecule, armed with both a versatile bromine handle for further derivatization and a stabilizing trifluoromethyl group, stands as a potent intermediate for the development of next-generation pharmaceuticals and advanced materials.

References

- Combes quinoline synthesis. (n.d.). In Wikipedia.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Gould–Jacobs reaction. (n.d.). In Wikipedia.

- Friedlander quinoline synthesis. (n.d.). Química Organica.org.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Doebner–Miller reaction. (n.d.). In Wikipedia.

- Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare.

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

- Gould-Jacobs Reaction. (n.d.). Merck Index.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Combes Quinoline Synthesis Mechanism. (2021). YouTube.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).

- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (n.d.). Benchchem.

- Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. (n.d.).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.

- 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. (2025). Chemsrc.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).

- Synthesis of 6-Bromo-2-methoxyquinoline. (n.d.). PrepChem.com.

- 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. (n.d.). PubChem.

- 6-Bromo-2-methylquinoline 97. (n.d.). Sigma-Aldrich.

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.).

- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025).

- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).

- 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). PubChem.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. This compound , 95% , 176722-64-8 - CookeChem [cookechem.com]

- 18. 176722-64-8|this compound|BLD Pharm [bldpharm.com]

The Enigmatic Core: A Technical Guide to the Predicted Biological Activity of 6-Bromo-2-trifluoromethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a key determinant of its biological profile. This guide focuses on a specific, yet sparsely documented derivative: 6-Bromo-2-trifluoromethylquinoline .

While direct and extensive experimental data on this particular compound is limited in publicly available literature, its structural motifs—a bromine atom at the 6-position and a trifluoromethyl group at the 2-position—are well-precedented in bioactive molecules. This technical guide will, therefore, adopt a predictive and inferential approach, grounded in robust structure-activity relationship (SAR) studies of analogous compounds. We will dissect the anticipated biological activities, propose putative mechanisms of action, and provide detailed experimental workflows for the empirical validation of these hypotheses. This document is designed not as a mere summary of existing data, but as a roadmap for future research into this promising, yet enigmatic, molecule.

I. The Structural Rationale: Why this compound Merits Investigation

The therapeutic potential of this compound can be logically inferred from the distinct contributions of its key substituents:

-